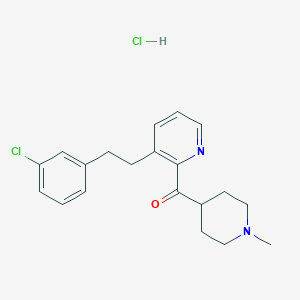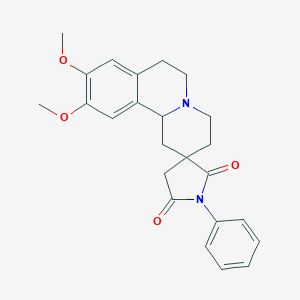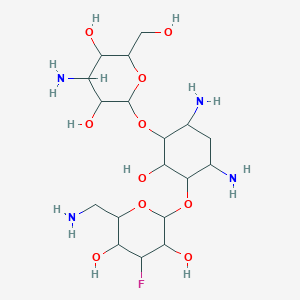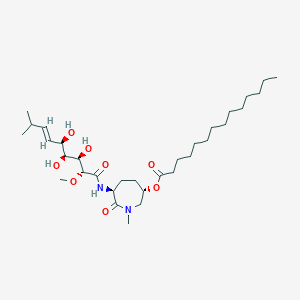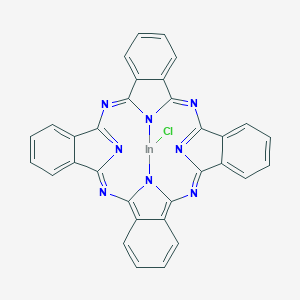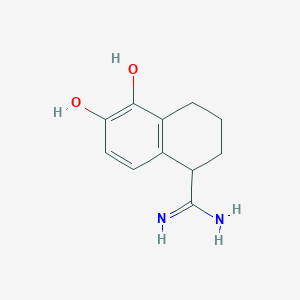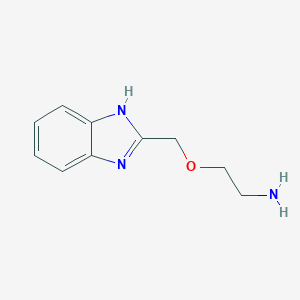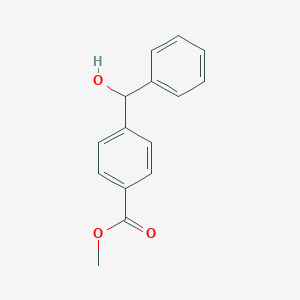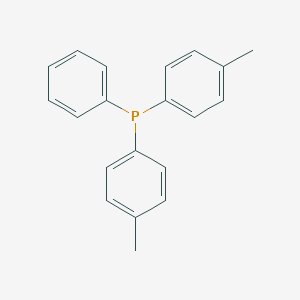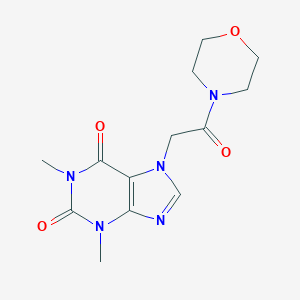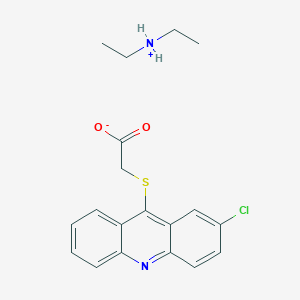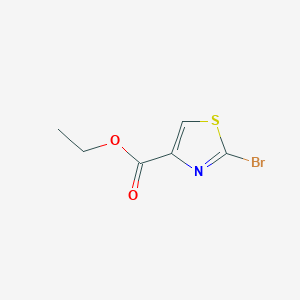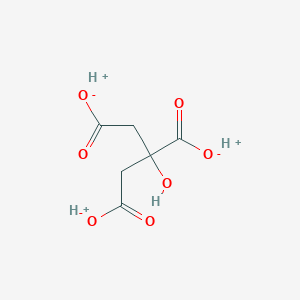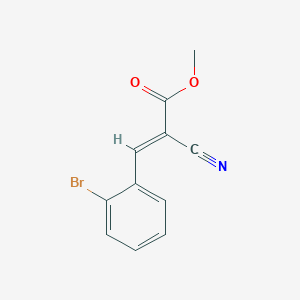
Methyl 2-cyano-3-(2-bromophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-(2-bromophenyl)acrylate, also known as MBCA, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. MBCA is a member of the cyanoacrylate family of compounds, which are known for their ability to polymerize rapidly in the presence of moisture. This property makes MBCA a valuable tool in a variety of scientific applications, including in the synthesis of polymers, adhesives, and coatings. In
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-3-(2-bromophenyl)acrylate is not fully understood, but it is believed to involve the formation of covalent bonds between the Methyl 2-cyano-3-(2-bromophenyl)acrylate molecule and the target molecule. This covalent bond formation is facilitated by the rapid polymerization of Methyl 2-cyano-3-(2-bromophenyl)acrylate in the presence of moisture, which allows for the formation of a strong and stable bond between the two molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methyl 2-cyano-3-(2-bromophenyl)acrylate are not well understood, as most of the research on this compound has focused on its synthetic applications. However, some studies have suggested that Methyl 2-cyano-3-(2-bromophenyl)acrylate may have cytotoxic effects on certain cell types, including cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Methyl 2-cyano-3-(2-bromophenyl)acrylate in lab experiments is its rapid polymerization rate, which allows for the efficient synthesis of polymers and other compounds. However, this rapid polymerization rate can also be a limitation, as it can be difficult to control the reaction and prevent unwanted side reactions from occurring. Additionally, Methyl 2-cyano-3-(2-bromophenyl)acrylate can be highly reactive and may require special handling and storage precautions to ensure its stability.
Direcciones Futuras
There are many potential future directions for research on Methyl 2-cyano-3-(2-bromophenyl)acrylate, including the development of new synthetic methods, the exploration of its potential applications in drug delivery and imaging, and the investigation of its cytotoxic effects on cancer cells. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 2-cyano-3-(2-bromophenyl)acrylate, which could lead to the development of new therapeutic applications.
Métodos De Síntesis
Methyl 2-cyano-3-(2-bromophenyl)acrylate can be synthesized through a variety of methods, including the Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with a cyanoacetic acid derivative. In the case of Methyl 2-cyano-3-(2-bromophenyl)acrylate, the reaction involves the condensation of 2-bromobenzaldehyde with cyanoacetic acid methyl ester in the presence of a base catalyst, such as triethylamine. The resulting product is a yellow crystalline solid with a melting point of 75-77°C.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-(2-bromophenyl)acrylate has been widely used in scientific research due to its unique properties, including its ability to polymerize rapidly in the presence of moisture. One of the most significant applications of Methyl 2-cyano-3-(2-bromophenyl)acrylate is in the synthesis of polymers, which are used in a variety of applications, including in the production of adhesives, coatings, and biomedical devices. Methyl 2-cyano-3-(2-bromophenyl)acrylate has also been used in the preparation of nanoparticles, which have potential applications in drug delivery and imaging.
Propiedades
Número CAS |
109460-96-0 |
|---|---|
Nombre del producto |
Methyl 2-cyano-3-(2-bromophenyl)acrylate |
Fórmula molecular |
C11H8BrNO2 |
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
methyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |
Clave InChI |
SSKFRKHFQPOMDS-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CC=CC=C1Br)/C#N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1Br)C#N |
SMILES canónico |
COC(=O)C(=CC1=CC=CC=C1Br)C#N |
Sinónimos |
METHYL2-CYANO-3-(2-BROMOPHENYL)-ACRYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
